molecular formula C18H17N3O3 B2357207 4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid CAS No. 942034-17-5

4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid

Cat. No.: B2357207
CAS No.: 942034-17-5
M. Wt: 323.352
InChI Key: JLASSTPCLOHLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole moiety allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring.

Scientific Research Applications

4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid
  • 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives

Uniqueness

4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid is unique due to its specific substitution pattern on the benzimidazole ring, which can confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-[2-(6-methyl-1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-6-7-14-15(10-11)21-18(20-14)12-4-2-3-5-13(12)19-16(22)8-9-17(23)24/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,21)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLASSTPCLOHLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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